Physicochemical Properties vs. 4-Aminobenzonitrile
The presence of two methyl groups on 4-Amino-2,6-dimethylbenzonitrile (MW 146.19 g/mol) results in a molecular weight that is 28.05 Da higher than the unsubstituted analog, 4-aminobenzonitrile (MW 118.14 g/mol) [1]. This increase directly impacts properties like lipophilicity (LogP) and predicted boiling point (311.9±30.0 °C vs. 272.0±20.0 °C for 4-aminobenzonitrile) .
| Evidence Dimension | Molecular Weight and Predicted Boiling Point |
|---|---|
| Target Compound Data | MW: 146.19 g/mol; Boiling Point: 311.9±30.0 °C (Predicted) |
| Comparator Or Baseline | 4-Aminobenzonitrile: MW: 118.14 g/mol; Boiling Point: 272.0±20.0 °C (Predicted) |
| Quantified Difference | MW: +28.05 g/mol; Boiling Point: ~+40 °C |
| Conditions | Calculated/predicted data from ChemSrc database; standard atmospheric pressure. |
Why This Matters
The higher molecular weight and boiling point indicate increased hydrophobicity and thermal stability, which are critical for the compound's performance as a building block in demanding reaction conditions and for influencing the physicochemical profile of final drug candidates.
- [1] 4-Aminobenzonitrile. (n.d.). PubChem Compound Summary. National Center for Biotechnology Information. Retrieved April 22, 2026. View Source
